1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of new benzoxazole derivatives with different functional groups.
Scientific Research Applications
1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the Wnt signaling pathway, which is involved in cell proliferation and migration . This inhibition can result in the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with similar biological activities.
1-(Benzo[d]oxazol-2-yl)ethanone: A structurally related compound with different substituents.
Benzo[d]imidazo[2,1-b]thiazoles: Compounds with a similar core structure but different functional groups.
Uniqueness
1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H6F3NO2S |
---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
1-[7-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2S/c1-5(15)9-14-6-3-2-4-7(8(6)16-9)17-10(11,12)13/h2-4H,1H3 |
InChI Key |
XOIDDKHSTDHGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.